6-amino-2-sulfanyl-1H-pyrimidin-4-one
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Overview
Description
6-amino-2-sulfanyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an amino group at position 6, a sulfanyl group at position 2, and a keto group at position 4. It has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-sulfanyl-1H-pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the interaction of N-(2-bromoethyl)- and N-(3-bromopropyl)phthalimides with 2-thiouracils substituted at position 6 in an alkaline medium can yield the desired compound . The reaction typically involves S-monoamidoalkylation and, depending on the substituents, can also produce S,O(4)- and S,N(3)-diamidoalkylation products.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This could include the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-sulfanyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The keto group can be reduced to form corresponding alcohols.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-amino-2-sulfanyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antiviral activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-amino-2-sulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme involved in bacterial resistance . This inhibition disrupts the methylation process, leading to impaired protein synthesis and bacterial growth. The compound’s sulfanyl and amino groups play crucial roles in binding to the enzyme’s active site, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-sulfanyl-1H-pyrimidin-6-one: Similar structure but with different substitution patterns.
6-amino-2-thioxo-1H-pyrimidin-4-one: Contains a thioxo group instead of a sulfanyl group.
Uniqueness
6-amino-2-sulfanyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit TrmD and its potential antimicrobial activity set it apart from other pyrimidine derivatives .
Properties
IUPAC Name |
6-amino-2-sulfanyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYYRKDBDBILSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=NC1=O)S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=NC1=O)S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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